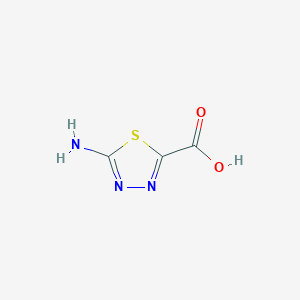

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Beschreibung

Crystallographic Analysis and Bonding Patterns

The crystallographic investigation of this compound and its derivatives has revealed detailed information about molecular geometry and intermolecular interactions within the crystal lattice. The fundamental thiadiazole ring system exhibits characteristic bond lengths and angles that distinguish it from other heterocyclic compounds. In the sodium salt form of 5-amino-1,3,4-thiadiazole-2-carboxylate, crystallographic data shows that the compound crystallizes with specific molecular arrangements that are stabilized through hydrogen bonding networks. The structural analysis indicates that the thiadiazole ring maintains planarity, which is crucial for the electronic delocalization throughout the heterocyclic system.

Comparative crystallographic studies of related compounds provide insights into the bonding patterns characteristic of the thiadiazole family. For instance, crystallographic analysis of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole has revealed that these compounds form three-dimensional hydrogen-bonded polymeric networks consisting of repeating ring systems made up of six associated molecules. The molecular packing in these structures demonstrates how amino groups participate in extensive hydrogen bonding, creating networks with specific graph set notations. The crystal data for the methyl derivative shows a monoclinic crystal system with space group P2₁/n, while the ethyl derivative crystallizes in an orthorhombic system with space group Pbca.

The hydrogen bonding patterns observed in thiadiazole compounds are particularly significant for understanding their solid-state properties. In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, molecules are linked by two independent nitrogen-hydrogen to nitrogen hydrogen bonds into sheets of alternating ring motifs. These crystallographic investigations demonstrate that the amino group in position 5 and the nitrogen atoms in the thiadiazole ring serve as both hydrogen bond donors and acceptors, creating complex three-dimensional networks. The presence of the carboxylic acid group in this compound is expected to contribute additional hydrogen bonding capabilities, potentially leading to more intricate crystal packing arrangements.

The molecular geometry analysis reveals that the thiadiazole ring adopts a planar configuration with specific dihedral angles when substituted with various functional groups. For example, in 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the planes of the thiadiazole and pyridine rings is 32.42 degrees. This planarity is maintained through the aromatic character of the thiadiazole ring, which allows for effective π-electron delocalization. The bond lengths within the thiadiazole ring show alternating single and double bond character, with carbon-nitrogen and nitrogen-nitrogen bonds exhibiting distances typical of aromatic heterocycles.

Quantum Chemical Calculations of Electronic Structure

Density functional theory calculations have provided detailed insights into the electronic structure and properties of this compound and related compounds. Quantum chemical calculations using various basis sets have been employed to understand the molecular orbitals, energy levels, and electronic transitions that characterize these heterocyclic systems. The calculations reveal that the thiadiazole ring exhibits significant electronic delocalization, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies providing information about the compound's reactivity and stability.

Computational studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole using time-dependent density functional theory with the B3LYP functional and 6-311++G(d,p) basis set have revealed detailed electronic properties including total energies, orbital energies, and dipole moments. The calculations show that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is approximately 5.52 electron volts in the gas phase, with slight variations observed in different solvent environments. The electronic transitions calculated using this approach demonstrate good agreement with experimental ultraviolet-visible spectroscopy data, validating the computational methodology.

| Parameter | Gas Phase | Methanol | Water |

|---|---|---|---|

| Total Energy (Hartree) | -977.66671 | -977.67962 | -977.68004 |

| Highest Occupied Molecular Orbital Energy (eV) | -7.34327 | -7.14136 | -7.13646 |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.82153 | -1.73364 | -1.73228 |

| Energy Gap (eV) | 5.52174 | 5.40772 | 5.40418 |

| Dipole Moment (Debye) | 5.4687 | 7.0340 | 7.0857 |

The natural bond orbital analysis has been particularly valuable for understanding the intramolecular bonding interactions and charge transfer processes within thiadiazole compounds. These calculations reveal that intramolecular charge transfer interactions, including n-σ, n-π, and π-π* transitions, contribute significantly to the electronic structure and stability of the molecules. The analysis shows that the presence of electron-withdrawing or electron-donating substituents significantly affects the electronic properties and reactivity of the thiadiazole ring system.

Vibrational spectroscopic calculations have complemented the electronic structure studies by providing detailed assignments of infrared and Raman spectral features. Density functional theory calculations using the B3LYP functional with extended basis sets have been used to predict vibrational frequencies for thiadiazole derivatives. The calculated vibrational modes show characteristic absorption bands for the thiadiazole ring, amino group, and carboxylic acid functionalities. For instance, carbon-nitrogen stretching modes typically appear in the range of 1494-1475 cm⁻¹, while nitrogen-nitrogen stretching vibrations of the thiadiazole ring are observed around 1190-1150 cm⁻¹.

The quantum chemical calculations also provide insights into the global reactivity descriptors that govern the chemical behavior of thiadiazole compounds. These descriptors, derived from frontier molecular orbital energies, include parameters such as chemical hardness, softness, electronegativity, and electrophilicity index. The calculated band gap of approximately 2.426 electron volts for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole indicates moderate reactivity and suggests potential for various chemical transformations.

Comparative Analysis with Related Thiadiazole Derivatives

The structural and electronic properties of this compound can be better understood through comparison with related thiadiazole derivatives that have been extensively studied. The methylamino derivative, 5-(methylamino)-1,3,4-thiadiazole-2-carboxylic acid, provides a direct comparison point with a molecular formula of C₄H₅N₃O₂S and molecular weight of 159.17 grams per mole. This structural modification demonstrates how substitution at the amino group affects the overall molecular properties while maintaining the core thiadiazole-carboxylic acid framework.

Comparative crystallographic analysis reveals that different substituents on the thiadiazole ring significantly influence the crystal packing and hydrogen bonding patterns. The series of compounds including 2-amino-5-methyl-1,3,4-thiadiazole, 2-amino-5-ethyl-1,3,4-thiadiazole, and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole demonstrate how alkyl and fluoroalkyl substituents affect the molecular arrangements. Despite crystallizing in different space groups, these compounds maintain similar hydrogen bonding networks, suggesting that the amino group and ring nitrogen atoms are the primary drivers of intermolecular interactions.

The electronic properties comparison shows that substituent effects significantly modulate the frontier molecular orbital energies and energy gaps. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl leads to stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, while electron-donating groups have the opposite effect. The comparative analysis of ultraviolet-visible absorption spectra for various thiadiazole derivatives reveals that electronic transitions are sensitive to both the nature and position of substituents on the ring system.

| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group |

|---|---|---|---|---|

| 2-amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | 115.16 | Monoclinic | P2₁/n |

| 2-amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | 129.19 | Orthorhombic | Pbca |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | C₃H₂F₃N₃S | 169.13 | Monoclinic | P2₁/n |

| 5-(methylamino)-1,3,4-thiadiazole-2-carboxylic acid | C₄H₅N₃O₂S | 159.17 | - | - |

Spectroscopic comparisons provide additional insights into the structural relationships among thiadiazole derivatives. Infrared spectroscopy reveals that the characteristic vibrational modes of the thiadiazole ring are consistently observed across different derivatives, with minor shifts in frequency depending on the substituents. The carbon-sulfur stretching vibrations typically appear in the range of 756-662 cm⁻¹, while the ring deformation modes are found around 1270 cm⁻¹. These spectroscopic fingerprints serve as valuable tools for structural identification and quality control of thiadiazole compounds.

The comparative analysis extends to conformational behavior, where different derivatives exhibit varying degrees of flexibility depending on their substitution patterns. Studies on thiazole-2-carboxylic acid, a structurally related compound, have shown that conformational transformations can be induced through selective excitation with narrowband near-infrared and ultraviolet light. These photoinduced conformational changes demonstrate the dynamic nature of these heterocyclic systems and suggest similar behavior might be expected for thiadiazole derivatives with flexible substituents.

The comparative investigation of molecular cocrystals formed by thiadiazole derivatives with various carboxylic acids has revealed the structural versatility of these compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms heterodimers through cyclic hydrogen-bonding motifs. These cocrystalline structures demonstrate how thiadiazole compounds can participate in complex supramolecular assemblies, potentially relevant for understanding the solid-state behavior of this compound in various crystalline environments.

Eigenschaften

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product . Another method involves the cyclization of N-(2-cyanoethyl)thiourea with hydrazine hydrate under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production .

Analyse Chemischer Reaktionen

Mechanism and Conditions

The compound undergoes decarboxylation under acidic conditions to form 2-amino-1,3,4-thiadiazole. This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. Kinetic studies reveal that the reaction rate is pH-dependent, with optimal rates observed in strongly acidic environments (pH 0.25–3.91) .

Example Reaction:

Kinetic Analysis

The decarboxylation follows first-order kinetics. Key findings include:

- pH Sensitivity : Rate constants increase significantly with decreasing pH, suggesting protonation of the carboxylate group facilitates CO₂ release .

- Catalysis by Micelles : Surfactant micelles (e.g., CTAB) enhance reaction rates by stabilizing the transition state. For example, micellar systems reduce activation energy by ~20% compared to bulk aqueous solutions .

Experimental Data

| Condition | Observation | Source |

|---|---|---|

| pH 0.25–3.91 | Rate constants increase with lower pH | |

| Micellar system (CTAB) | Reaction rate increases by 5–10× |

Example Reaction (Schiff Base):

Structural Influence on Reactivity

The presence of both amino and carboxylic acid groups distinguishes its reactivity from related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 2-Amino-1,3,4-thiadiazole | Lacks carboxylic acid; no decarboxylation |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Thiol group undergoes oxidation to disulfides |

| 1,3,4-Thiadiazole-2-carboxylic acid | Lacks amino group; reduced substitution potential |

Scalability Considerations

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Fungicides and Herbicides Development

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is utilized as a building block for synthesizing new agrochemicals. Its derivatives have shown promise as fungicides and herbicides, enhancing crop protection and yield. Research indicates that these compounds can effectively target specific pests and diseases affecting crops, thereby improving agricultural productivity .

Pharmaceutical Development

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential in developing novel pharmaceuticals. Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including E. coli . Additionally, its anticancer properties have been highlighted in several studies where it inhibited the proliferation of cancer cells in vitro and in vivo. For example, one derivative showed an IC50 value of 2.44 µM against LoVo cancer cells .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In vivo studies indicated that certain derivatives significantly reduced inflammation in models of carrageenan-induced paw edema .

Material Science

Specialty Polymers and Coatings

In material science, this compound is employed in the formulation of specialty polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of thiadiazole derivatives .

Analytical Chemistry

Reagents for Chemical Analysis

This compound serves as a reagent in various analytical methods. It aids in the detection and quantification of other chemical species in complex mixtures. Its unique structure allows for specific interactions with target analytes, making it valuable in both qualitative and quantitative analyses .

Biotechnology

Biocatalysis Applications

In biotechnology, this compound is being investigated for its role in biocatalysis. It has the potential to improve the efficiency of enzymatic reactions used in industrial processes . This application could lead to more sustainable practices by enhancing reaction rates and reducing energy consumption.

Case Study 1: Antimicrobial Efficacy

A derivative of this compound was tested against E. coli, showing a minimum inhibitory concentration comparable to established antibiotics . This highlights its potential as an alternative treatment option in combating bacterial infections.

Case Study 2: Anticancer Activity

In xenograft models for breast cancer, a specific derivative significantly reduced tumor growth compared to controls . This suggests that compounds derived from this compound may serve as promising candidates for anticancer therapies.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Agricultural Chemistry | Development of fungicides and herbicides | Enhances crop protection and yield |

| Pharmaceutical Development | Antimicrobial and anticancer agents | Significant inhibition of cancer cell proliferation |

| Material Science | Specialty polymers and coatings | Improved durability against environmental factors |

| Analytical Chemistry | Reagents for chemical analysis | Aids in detection/quantification of chemical species |

| Biotechnology | Biocatalysis | Improves efficiency of enzymatic reactions |

Wirkmechanismus

The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1,3,4-thiadiazole: Similar structure but lacks the carboxylic acid group.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a carboxylic acid group.

1,3,4-Thiadiazole-2-carboxylic acid: Lacks the amino group.

Uniqueness: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

5-Amino-1,3,4-thiadiazole-2-carboxylic acid (5-A-TDCA) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of this compound

This compound belongs to the thiadiazole family of compounds, which are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the amino group enhances its potential as a pharmacophore for various biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 5-A-TDCA derivatives against a range of pathogens.

| Compound | Target Organism | Method | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-A-TDCA | Staphylococcus aureus | Disc diffusion | 15-19 |

| 5-A-TDCA | Escherichia coli | Disc diffusion | 15-19 |

| 5-A-TDCA | Salmonella typhi | Disc diffusion | 16 |

| 5-A-TDCA | Pseudomonas aeruginosa | Disc diffusion | 14 |

The compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness comparable to standard antibiotics like ofloxacin .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives, including 5-A-TDCA. Various studies have reported that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo.

Table: Anticancer Activity of Thiadiazole Derivatives

These findings suggest that 5-A-TDCA and its derivatives may serve as promising candidates for developing new anticancer agents.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of 5-A-TDCA have been evaluated using various models. For instance, compounds derived from this scaffold demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory activity.

Table: Anti-inflammatory Activity Comparison

| Compound | Standard Drug | Activity Level |

|---|---|---|

| 2-amino-disubstituted-1,3,4-thiadiazoles | Diclofenac sodium (30 mg/kg) | Good |

| 2-amino-5-disubstituted-thiadiazoles | Aspirin (200 mg/kg) | Moderate |

These results highlight the potential use of thiadiazole derivatives in treating inflammatory conditions .

The mechanisms underlying the biological activities of 5-A-TDCA involve multiple pathways:

- Antimicrobial Action : The ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Anticancer Mechanisms : Inhibition of key enzymes such as carbonic anhydrases and induction of apoptosis in malignant cells.

- Anti-inflammatory Effects : Modulation of inflammatory mediators and pathways involved in pain signaling.

Case Studies

Several case studies have explored the efficacy of 5-A-TDCA derivatives:

- Case Study 1 : A derivative was tested against E. coli and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Case Study 2 : In vivo studies demonstrated that a specific derivative significantly reduced tumor growth in xenograft models for breast cancer.

Q & A

Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-carboxylic acid and its derivatives?

The compound is synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, yielding 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent S-alkylation with chloroacetic acid derivatives (e.g., amides or esters) produces sulfanylacetic acid derivatives. This two-step protocol allows diversification by varying alkylating reagents, enabling libraries of bioactive compounds .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Structural confirmation relies on elemental analysis, NMR (to identify alkylation patterns), and IR spectroscopy (to confirm thiol or carboxylic acid functionalities). Purity is assessed via TLC with visualization under UV light or iodine vapor. Recrystallization from DMF/acetic acid mixtures is commonly employed for purification .

Q. How can researchers ensure correct identification of this compound in literature?

Nomenclature discrepancies exist (e.g., 5-amino-1,3,4-thiadiazole-2-thiol vs. 2-mercapto-5-amino-1,3,4-thiadiazole). Cross-referencing CAS numbers (e.g., 2349-67-9 for the thiol derivative) and verifying structural descriptors (CHNS) are critical. Systematic use of spectroscopic data (e.g., IR bands for -SH or -COOH groups) resolves ambiguities .

Advanced Research Questions

Q. How do micellar systems influence the decarboxylation kinetics of this compound?

Cationic (CTAB) and nonionic (Triton X-100) micelles accelerate decarboxylation by stabilizing the zwitterionic transition state via electrostatic interactions. Anionic micelles (LSNa) show negligible effects. Rate enhancements are pH-dependent, supporting a decarboxyprotonation mechanism. Kinetic studies at variable proton activities and ionic strengths validate this model .

Q. What role does this compound play in forming metal complexes, and how are these complexes characterized?

The thiol group coordinates with Pt(II) to form complexes with potential cytotoxic activity. Characterization involves single-crystal X-ray diffraction (for geometry), IR spectroscopy (to identify S–Pt bonds), and thermal analysis. Violurate adducts of the thiol derivative exhibit distinct coordination modes, influencing their biological efficacy .

Q. How do structural modifications (e.g., substituents) alter pharmacological properties?

S-alkylation with hydrophobic groups (e.g., bromophenyl) enhances anticonvulsant activity by improving blood-brain barrier penetration. Introduction of sulfonamide or halogen substituents increases antiproliferative effects, as seen in derivatives tested against cancer cell lines. Comparative SAR studies highlight the thiadiazole ring’s role in hydrogen bonding with biological targets .

Q. What mechanisms explain the solvent-dependent stability of this compound?

In aqueous acidic conditions, zwitterion formation (via protonation of the amino group and deprotonation of the carboxylic acid) stabilizes the compound. Decarboxylation is suppressed in nonpolar solvents but accelerated in micellar or basic environments due to increased proton mobility and transition-state stabilization .

Q. How can computational methods aid in optimizing synthetic pathways for derivatives?

Density Functional Theory (DFT) calculations predict transition-state energies for decarboxylation or alkylation reactions, guiding solvent and catalyst selection. Molecular docking simulations identify substituents that enhance binding to target proteins (e.g., GABA receptors for anticonvulsant activity), streamlining lead optimization .

Methodological Notes

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor decarboxylation rates under varying micellar conditions .

- Metal Complex Synthesis : Employ Schlenk-line techniques under inert atmospheres to prevent oxidation of thiol groups during coordination .

- SAR Analysis : Combine in vitro assays (e.g., MTT for cytotoxicity) with computational ADMET profiling to prioritize derivatives for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.